

Unveiling the Spectroscopic Signature of Chloranthalactone E: A Technical Guide

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Compound of Interest

Compound Name: Chloranthalactone E

Cat. No.: B1164223

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Shanghai, China – November 7, 2025 – In a significant contribution to the field of natural product chemistry, this technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols essential for the characterization of **Chloranthalactone E**, a notable lindenane-type sesquiterpenoid. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and natural product synthesis.

Chloranthalactone E, isolated from the medicinal plant *Sarcandra glabra*, has garnered interest within the scientific community. A thorough understanding of its structural and chemical properties is paramount for any future investigation into its potential applications. This guide consolidates the critical spectroscopic data that defines its unique chemical architecture.

Spectroscopic Data Repository for Chloranthalactone E

The structural elucidation of **Chloranthalactone E** relies on a suite of spectroscopic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Table 1: ^1H NMR Spectroscopic Data for **Chloranthalactone E** (500 MHz, CDCl_3)

Position	δ H (ppm)	Multiplicity	J (Hz)
1	2.58	m	
2	2.10, 1.85	m	
5	3.15	m	
6 α	2.35	dd	13.5, 5.0
6 β	1.75	t	13.5
8	4.65	br s	
9	2.85	m	
13a	5.01	s	
13b	4.89	s	
14	1.05	d	
15	1.80	s	

Table 2: ^{13}C NMR Spectroscopic Data for **Chloranthalactone E** (125 MHz, CDCl_3)

Position	δC (ppm)
1	45.2
2	28.1
3	141.8
4	138.5
5	40.1
6	35.5
7	171.2
8	75.1
9	50.5
10	42.3
11	148.9
12	170.5
13	112.3
14	15.1
15	9.8

Table 3: Other Spectroscopic Data for **Chloranthalactone E**

Technique	Data
MS (ESI)	m/z 275 [M+H] ⁺
IR (KBr, cm ⁻¹)	3450, 1765, 1660, 890
UV (MeOH, nm)	210
[α] _D ²⁰	+125.0 (c 0.1, CHCl ₃)

Experimental Protocols

The isolation and characterization of **Chloranthalactone E** involve a meticulous multi-step process. The following is a detailed methodology based on established protocols.

Isolation Procedure

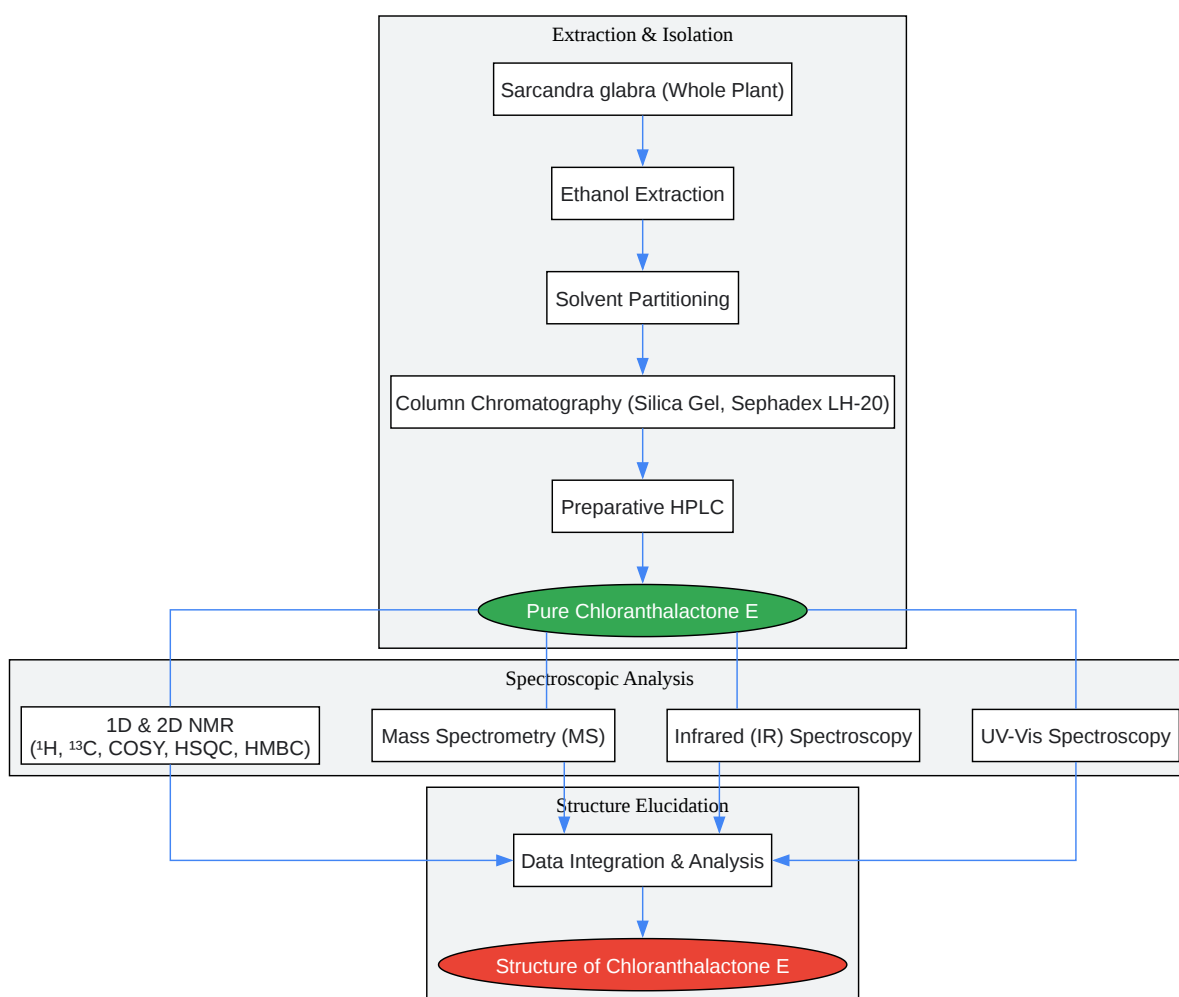
The air-dried and powdered whole plants of *Sarcandra glabra* (10 kg) were extracted with 95% ethanol at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue. This residue was then suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction was subjected to column chromatography over silica gel, eluting with a gradient of chloroform and methanol. Fractions showing similar profiles on thin-layer chromatography were combined. Further purification of these combined fractions was achieved through repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield pure **Chloranthalactone E**.

Spectroscopic Analysis

- **NMR Spectra:** ^1H NMR, ^{13}C NMR, COSY, HSQC, and HMBC spectra were recorded on a Bruker AV-500 spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak (CDCl_3 : δH 7.26, δC 77.0), and coupling constants (J) are in Hertz (Hz).
- **Mass Spectrum:** The ESI-MS spectrum was obtained on an Agilent 1100 series LC/MSD Trap SL spectrometer.
- **IR Spectrum:** The IR spectrum was recorded on a Nicolet 5700 FT-IR spectrometer using KBr pellets.
- **UV Spectrum:** The UV spectrum was measured on a Shimadzu UV-2401PC spectrophotometer in methanol.
- **Optical Rotation:** Optical rotation was measured with a Perkin-Elmer 241 polarimeter.

Visualizing the Characterization Workflow

To elucidate the logical flow of the characterization process, the following diagram illustrates the key stages from sample preparation to final structure determination.



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